KadoblongifolinB
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadoblongifolinB involves several steps, typically starting with the extraction of the compound from the Kadsura species. The extraction process often employs solvents such as acetone or ethanol to isolate the compound from the plant material . The isolated compound is then purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and synthesis. advancements in extraction technologies and synthetic chemistry are paving the way for more efficient production methods .
Chemical Reactions Analysis
Types of Reactions
KadoblongifolinB undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
KadoblongifolinB has shown promise in various scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and diabetes.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of KadoblongifolinB involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress. The compound may also interact with enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- KadoblongifolinC
- KadsulignanF
- SchizanrinF
- HeteroclitalignanA
Uniqueness
KadoblongifolinB stands out due to its unique chemical structure and potent biological activities. Compared to similar compounds, it has shown higher efficacy in certain biological assays, making it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C22H24O8 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(9S,10S)-5,10-dihydroxy-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-one |
InChI |
InChI=1S/C22H24O8/c1-10-6-11-7-13(23)17(26-3)19(27-4)15(11)16-12(21(24)22(10,2)25)8-14-18(20(16)28-5)30-9-29-14/h7-8,10,23,25H,6,9H2,1-5H3/t10-,22-/m0/s1 |
InChI Key |
IXNUVJXELYIQPE-MGUXCZDKSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)[C@@]1(C)O)OCO4)OC)OC)OC)O |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)C1(C)O)OCO4)OC)OC)OC)O |
Origin of Product |
United States |
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